molecular formula C7H21NSi2 B1583767 Heptamethyldisilazane CAS No. 920-68-3

Heptamethyldisilazane

Cat. No.: B1583767
CAS No.: 920-68-3
M. Wt: 175.42 g/mol
InChI Key: ZSMNRKGGHXLZEC-UHFFFAOYSA-N
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Description

Heptamethyldisilazane is an organosilicon compound with the molecular formula C₇H₂₁NSi₂. It is a colorless, corrosive, and flammable liquid with an ammonia-like odor. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Heptamethyldisilazane primarily targets the electrolyte in lithium-ion batteries, specifically those using LiMn2O4 . The electrolyte plays a crucial role in the battery’s electrochemical performance .

Mode of Action

This compound interacts with the electrolyte in a way that increases its stability . This interaction results in an improved coulomb efficiency, initial discharge capacity, and cycling performance at different rates .

Biochemical Pathways

The addition of this compound into the LiPF6-based electrolyte can affect the electrochemical pathways in the battery. It leads to an increase in the stability of the original electrolyte and improves the cycling performance of the battery .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its impact on the battery’s performance. This compound improves the storage performance of the battery at elevated temperatures .

Result of Action

The result of this compound’s action is an improvement in the battery’s performance. Specifically, it leads to a higher capacity retention, up to 91.18%, which is much higher than that without the additive in the electrolyte . This is mainly due to the lower solid electrolyte interface resistance (Rf) in the cell .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, when a LiMn2O4/Li cell with this compound in the LiPF6-based electrolyte is stored at 60 °C for a week, the capacity retention is significantly higher .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Heptamethyldisilazane are not well-studied. It is known that this compound can interact with certain biomolecules. For instance, it has been used as an electrolyte stabilizer in lithium-ion batteries, suggesting it may interact with metal ions .

Cellular Effects

In the context of lithium-ion batteries, this compound has been shown to improve the stability of the original electrolyte, the initial discharge capacity, and cycling performance at different rates . This suggests that this compound may influence cellular processes related to ion transport and energy storage.

Molecular Mechanism

Its role as an electrolyte stabilizer suggests it may interact with metal ions and possibly influence their transport and distribution within cells .

Temporal Effects in Laboratory Settings

This compound has been shown to improve the storage performance of lithium-ion batteries at elevated temperatures . This suggests that this compound may have long-term effects on cellular function, particularly in relation to ion transport and energy storage.

Metabolic Pathways

Given its role in lithium-ion batteries, it may be involved in pathways related to ion transport and energy storage .

Transport and Distribution

This compound’s role as an electrolyte stabilizer suggests it may influence the transport and distribution of metal ions within cells

Subcellular Localization

Given its role in lithium-ion batteries, it may be localized to areas of the cell involved in ion transport and energy storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptamethyldisilazane can be synthesized through a one-step method involving the reaction of trimethylchlorosilane with monomethylamine or its derivatives. The reaction is typically carried out under high-shear stirring at temperatures below 120°C and pressures below 0.2 MPa. The reaction mixture is then allowed to stand and separate, with the upper layer being the desired product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-shear reactors and precise control of reaction conditions to ensure high yield and purity. The solvent-free method is preferred to reduce energy consumption and improve product quality .

Chemical Reactions Analysis

Types of Reactions: Heptamethyldisilazane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and ammonia.

    Substitution: Can participate in nucleophilic substitution reactions, replacing the trimethylsilyl groups.

    Oxidation: Can be oxidized to form siloxanes.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as halides or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide.

Major Products:

    Hydrolysis: Silanols and ammonia.

    Substitution: Various substituted silanes.

    Oxidation: Siloxanes

Scientific Research Applications

Heptamethyldisilazane is used in a variety of scientific research applications, including:

Comparison with Similar Compounds

    Hexamethyldisilazane: Similar structure but with one less methyl group.

    Bis(trimethylsilyl)amine: Another silylating agent with similar applications.

Uniqueness: Heptamethyldisilazane is unique due to its higher stability and effectiveness as an electrolyte stabilizer compared to hexamethyldisilazane. Its additional methyl group provides enhanced chemical properties, making it more suitable for specific industrial applications .

Properties

IUPAC Name

N,N-bis(trimethylsilyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21NSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMNRKGGHXLZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862468
Record name Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)-
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Molecular Weight

175.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920-68-3
Record name N,1,1,1-Tetramethyl-N-(trimethylsilyl)silanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)-
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Record name Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,1,1,1-tetramethyl-N-(trimethylsilyl)silylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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